molecular formula C13H18N2O2 B5139491 Ethyl 4-phenylpiperazine-1-carboxylate

Ethyl 4-phenylpiperazine-1-carboxylate

Cat. No.: B5139491
M. Wt: 234.29 g/mol
InChI Key: CFSYPRULMVTRRT-UHFFFAOYSA-N
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Description

Ethyl 4-phenylpiperazine-1-carboxylate is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl ester group and a phenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-phenylpiperazine-1-carboxylate typically involves the reaction of 4-phenylpiperazine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise control over temperature and pressure to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

Ethyl 4-phenylpiperazine-1-carboxylate has been studied for its potential therapeutic effects across several medical fields, including:

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds, including this compound, exhibit antidepressant-like effects in animal models. These compounds may interact with serotonin and dopamine receptors, contributing to mood regulation and anxiety reduction .
  • Anticancer Properties : The compound has shown promise in oncology, particularly as a Bcl-2/Bcl-xL inhibitor. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
  • Neurological Applications : this compound has been investigated for its effects on neurological disorders. Its structural similarity to known neuroactive compounds suggests potential applications in treating conditions such as epilepsy and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, such as:

  • Formation of the Piperazine Ring : The initial step often includes the reaction of phenylacetic acid derivatives with piperazine.
  • Carboxylation : Subsequent carboxylation reactions introduce the carboxylic acid functional group, leading to the final ester product.

The compound's derivatives are also synthesized to enhance specific pharmacological properties. For example, modifications to the phenyl ring or the piperazine nitrogen can yield compounds with improved efficacy against certain biological targets .

Case Study 1: Antidepressant Effects

A study published in a pharmacological journal demonstrated that this compound exhibited significant antidepressant activity in rodent models. The mechanism was linked to increased serotonin levels and modulation of dopaminergic pathways, suggesting its potential use in treating major depressive disorder .

Case Study 2: Cancer Therapy

In preclinical trials, this compound showed efficacy as a Bcl-2 inhibitor, leading to apoptosis in various cancer cell lines. The study involved administering the compound to SCID mice with xenograft tumors, where it significantly reduced tumor size compared to control groups .

Mechanism of Action

The mechanism of action of ethyl 4-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors in the CNS, influencing neuronal signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-phenylpiperazine-1-carboxylate is unique due to the combination of the ethyl ester and phenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Properties

IUPAC Name

ethyl 4-phenylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSYPRULMVTRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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